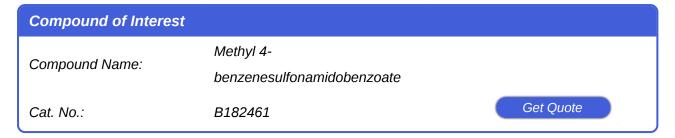


Unveiling the Solid-State Architecture of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and molecular packing of **Methyl 4-benzenesulfonamidobenzoate**, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. This document summarizes the key structural features of **Methyl 4-benzenesulfonamidobenzoate**, based on available crystallographic data and analysis of related structures, offering insights into the intermolecular forces that govern its supramolecular assembly.

Molecular Structure and Conformation

The molecular structure of **Methyl 4-benzenesulfonamidobenzoate** consists of a central sulfonamide linkage connecting a benzene ring and a methyl benzoate moiety at the para position. The inherent flexibility of the sulfonamide group allows for a range of conformations; however, in the solid state, the molecule is expected to adopt a specific, low-energy conformation dictated by the crystal packing forces.

While a complete single-crystal X-ray diffraction dataset for **Methyl 4- benzenesulfonamidobenzoate** is not publicly available at the time of this writing, analysis of



its isomer, Methyl 2-benzenesulfonamidobenzoate, and other related sulfonamide structures provides valuable insights into its likely conformational and packing motifs.

Crystal Packing and Intermolecular Interactions

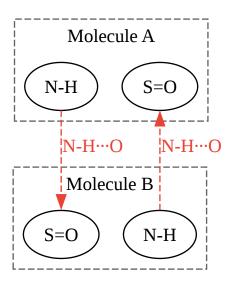
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π - π stacking. For **Methyl 4-benzenesulfonamidobenzoate**, the primary intermolecular interaction is the hydrogen bond.

In the solid state, molecules of **Methyl 4-benzenesulfonamidobenzoate** are organized into a stable, three-dimensional network through a variety of weak interactions.[1] A pivotal interaction is the N-H···O hydrogen bond, which facilitates the formation of centrosymmetric dimers.[1]

Hydrogen Bonding Network

The sulfonamide group (—SO₂NH—) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This dual functionality is the driving force behind the primary packing motif observed in many sulfonamide-containing crystal structures. In the case of **Methyl 4-**

benzenesulfonamidobenzoate, the N-H group of one molecule forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction is reciprocal, leading to the formation of a stable, centrosymmetric dimeric structure.



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This dimeric motif is a common feature in the crystal packing of sulfonamides and significantly contributes to the overall stability of the crystal lattice.

Quantitative Crystallographic Data (Comparative)

As a definitive crystal structure for **Methyl 4-benzenesulfonamidobenzoate** is not available, the following tables present the crystallographic data for its isomer, Methyl 2-benzenesulfonamidobenzoate, to provide a quantitative example of a closely related structure. This data is intended for comparative purposes and to illustrate the type of detailed information that can be obtained from single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 2-benzenesulfonamidobenzoate

Parameter	Value
Empirical formula	C14H13NO4S
Formula weight	291.31
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	a = 8.341(5) Å, α = 84.483(5)°b = 9.115(3) Å, β = 80.663(5)°c = 10.000(5) Å, γ = 66.674(4)°
Volume	688.5(7) ų
Z	2
Calculated density	1.404 Mg/m³

Table 2: Selected Bond Lengths (Å) for Methyl 2-benzenesulfonamidobenzoate



Bond	Length
S(1)-O(1)	1.431(2)
S(1)-O(2)	1.435(2)
S(1)-N(1)	1.637(2)
S(1)-C(1)	1.763(2)
N(1)-C(7)	1.425(3)
C(13)-O(3)	1.201(3)
C(13)-O(4)	1.345(3)

Table 3: Selected Bond Angles (°) for Methyl 2-benzenesulfonamidobenzoate

Angle	Value
O(1)-S(1)-O(2)	119.8(1)
O(1)-S(1)-N(1)	107.1(1)
O(2)-S(1)-N(1)	106.1(1)
O(1)-S(1)-C(1)	108.3(1)
O(2)-S(1)-C(1)	107.5(1)
N(1)-S(1)-C(1)	107.6(1)
C(7)-N(1)-S(1)	124.9(2)

Experimental Protocols

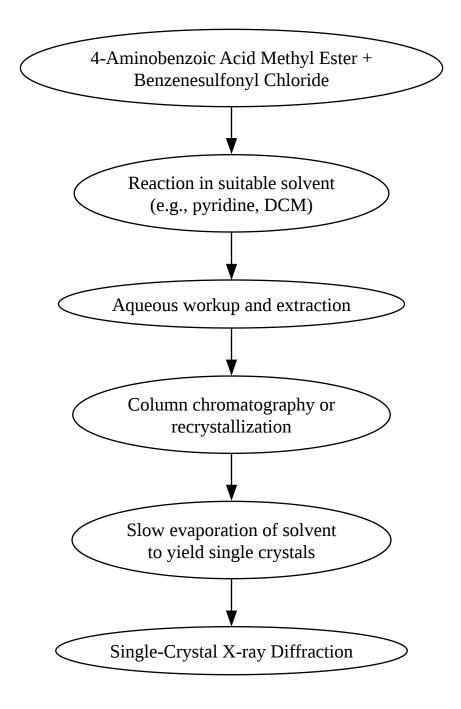
The determination of a crystal structure is a multi-step process that involves synthesis of high-quality single crystals followed by their analysis using X-ray diffraction.

Synthesis and Crystallization

A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For **Methyl 4-benzenesulfonamidobenzoate**, this



would typically involve the reaction of 4-aminobenzoic acid methyl ester with benzenesulfonyl chloride.



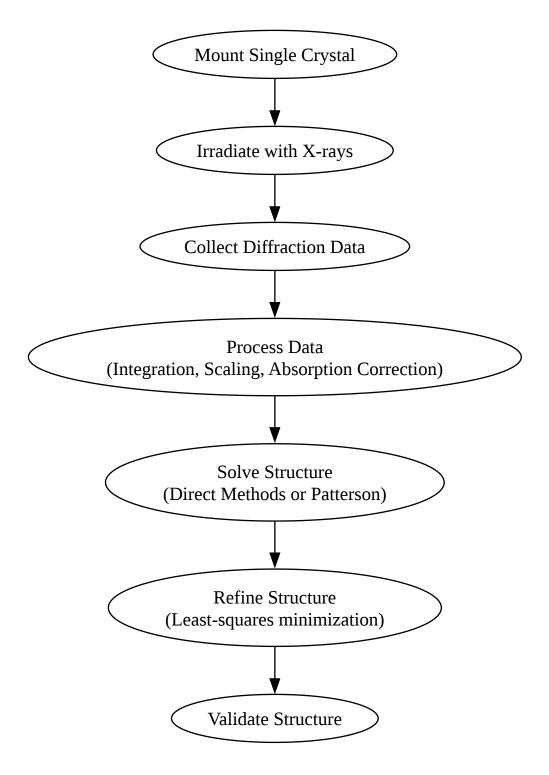
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Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction



The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the electron density distribution within the crystal, from which the atomic positions can be determined and the molecular structure can be refined.





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Conclusion

The solid-state structure of **Methyl 4-benzenesulfonamidobenzoate** is primarily dictated by the formation of robust N-H···O hydrogen-bonded centrosymmetric dimers. This fundamental packing motif, common to many sulfonamides, provides significant stability to the crystal lattice. While a complete, experimentally determined crystal structure for the title compound is not yet in the public domain, analysis of its isomer and related compounds provides a strong basis for understanding its supramolecular chemistry. The detailed experimental protocols outlined in this guide provide a roadmap for researchers seeking to determine the crystal structure of this and similar molecules, which is a critical step in the rational design of new pharmaceutical and material compounds. Further investigation to obtain the precise crystallographic data for **Methyl 4-benzenesulfonamidobenzoate** will be invaluable for a more complete understanding of its solid-state properties.

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